molecular formula C17H12O2 B11863343 Phenyl naphthalene-1-carboxylate CAS No. 36773-67-8

Phenyl naphthalene-1-carboxylate

Cat. No.: B11863343
CAS No.: 36773-67-8
M. Wt: 248.27 g/mol
InChI Key: IGJYWORNVRWOKZ-UHFFFAOYSA-N
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Description

Phenyl naphthalene-1-carboxylate is an organic compound characterized by a phenyl group attached to a naphthalene ring via a carboxylate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl naphthalene-1-carboxylate typically involves esterification reactions. One common method is the reaction of naphthalene-1-carboxylic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: Phenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Naphthalene-1,4-dicarboxylic acid.

    Reduction: Phenyl naphthalene-1-carbinol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Phenyl naphthalene-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of phenyl naphthalene-1-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The aromatic rings allow for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Phenyl naphthalene-1-carboxylate can be compared with other similar compounds such as:

    Naphthalene-1-carboxylic acid: Lacks the phenyl group, resulting in different reactivity and applications.

    Phenyl benzoate: Similar ester linkage but with a simpler aromatic system.

    Phenyl anthracene-1-carboxylate: Contains an anthracene ring, leading to different electronic properties.

Uniqueness: this compound’s combination of a phenyl group and a naphthalene ring provides unique electronic and steric properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

36773-67-8

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

phenyl naphthalene-1-carboxylate

InChI

InChI=1S/C17H12O2/c18-17(19-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H

InChI Key

IGJYWORNVRWOKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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